Phosphodiesterase 10A (PDE10A) exhibits exceptional anatomical localization, being predominantly expressed in the medium spiny neurons (MSNs) of the striatum—a brain region critical for motor control, cognition, and reward processing [5] [6]. As a dual-substrate enzyme, PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby modulating neuronal excitability and synaptic plasticity in striatal circuits [5]. The striatum comprises two primary output pathways: the direct pathway (facilitating movement via D1 dopamine receptor-expressing MSNs) and the indirect pathway (suppressing movement via D2 receptor-expressing MSNs). PDE10A inhibition elevates cyclic nucleotides in both pathways but exerts a net effect that mirrors dopamine D2 receptor antagonism, reducing hyperactivity in cortical-striatal-thalamic circuits [5] [8]. This pathway-specific modulation underpins its therapeutic potential for disorders involving striatal dysfunction.
Table 1: Neurobiological Functions of PDE10A in the Striatum
Function | Mechanism | Biological Impact |
---|---|---|
cAMP/cGMP Hydrolysis | Catalyzes hydrolysis of cAMP (Km≈0.3µM) and cGMP (Km≈13µM) | Regulates PKA/PKG activity and downstream phosphorylation |
D2 Receptor Signaling | Enhances cAMP in D2-MSNs | Attenuates inhibitory output of the indirect pathway |
DARPP-32 Phosphorylation | Increases Thr34 phosphorylation via cAMP/PKA | Modulates neuronal excitability and gene expression |
Corticostriatal Integration | Modulates glutamate/dopamine crosstalk | Influences action selection and habit formation |
PDE10A governs the spatiotemporal dynamics of cyclic nucleotide signaling through compartmentalized hydrolysis. It exhibits higher affinity for cAMP (Km = 0.3 µM) than cGMP (Km = 13 µM) [10], enabling nuanced regulation over protein kinase A (PKA) and cGMP-dependent protein kinase (PKG) cascades. Inhibitors like PDE10A-IN-8 prolong cyclic nucleotide availability, activating transcription factors such as cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF), which are pivotal for neuronal survival and synaptic plasticity [9] [10]. Structural studies reveal that PDE10A inhibitors engage a conserved "P-clamp" region in the catalytic domain, forming hydrogen bonds with residues ASN226, THR187, and ASP228, while stabilizing hydrophobic interactions with PHE283 and ILE246 [2]. This binding impedes catalytic function, elevating cyclic nucleotides by 2–3 fold in striatal tissue [5]. The resultant signaling enhances neurotrophic support and dendritic arborization, as demonstrated in stroke models where PDE10A deactivation improved axonal sprouting and functional recovery [9].
Table 2: Comparative Kinetics of PDE Isoforms in Neurological Tissues
PDE Family | Substrate Specificity | Km (cAMP/cGMP) | Striatal Expression |
---|---|---|---|
PDE10A | Dual (cAMP > cGMP) | 0.3 µM / 13 µM | High (MSNs) |
PDE2A | Dual (cGMP-stimulated) | 30 µM / 20 µM | Moderate |
PDE4B/D | cAMP-specific | 1–5 µM | Cortical |
PDE9A | cGMP-specific | 0.1 µM (cGMP) | Low |
Dysregulated PDE10A expression or activity is implicated in multiple CNS disorders:
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